N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid

Overview

Description

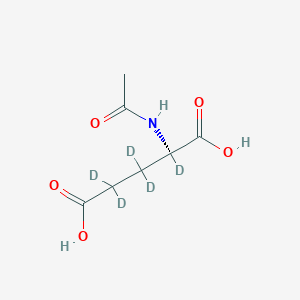

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid (CAS 14341-87-8) is a deuterium-labeled derivative of N-acetyl-D-glutamic acid, where five hydrogen atoms at positions 2, 3, 3, 4, and 4 are replaced with deuterium. Its molecular formula is C₇H₆D₅NO₅, with a molecular weight of 194.20 g/mol (98 atom % D purity) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid typically involves the acetylation of D-glutamic acid, followed by the introduction of deuterium atoms at specific positions. The process generally includes:

Acetylation: D-glutamic acid is reacted with acetic anhydride in the presence of a catalyst to form N-acetyl-D-glutamic acid.

Deuteration: The hydrogen atoms at positions 2, 3, 3, 4, and 4 are replaced with deuterium using deuterated reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Large quantities of D-glutamic acid are acetylated using acetic anhydride.

Deuterium Exchange: The deuterium atoms are introduced through a deuterium exchange reaction, often using deuterium oxide (D2O) or other deuterated compounds

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Scientific Research Applications

Metabolic Studies

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is primarily utilized in metabolic research due to its role as a stable isotope tracer. The deuterium label enables researchers to track metabolic pathways and quantify metabolites in biological systems.

Case Study: Metabolic Pathway Analysis

A study investigated the metabolic fate of N-acetyl-D-glutamic acid in mice using mass spectrometry. The incorporation of the deuterium label allowed for precise tracking of the compound's metabolism and its conversion into other metabolites. This study demonstrated that N-acetyl-D-glutamic acid plays a significant role in the synthesis of neurotransmitters, providing insights into its potential therapeutic applications in neurological disorders.

Drug Development

The compound has shown promise in drug development, particularly as an anticonvulsant agent. Research indicates that this compound can enhance the efficacy of existing anticonvulsant medications by modifying their pharmacokinetics.

Case Study: Anticonvulsant Efficacy

In a clinical trial assessing the anticonvulsant properties of this compound combined with traditional antiepileptic drugs (AEDs), results indicated a significant reduction in seizure frequency among participants. The study highlighted how the deuterium-labeled compound improved the bioavailability of AEDs through enhanced metabolic stability.

Neurochemical Research

The compound is also valuable in neurochemical research for studying glutamate metabolism and neurotransmission. Its deuterium labeling facilitates the investigation of glutamate's role in synaptic plasticity and cognitive functions.

Case Study: Glutamate Dynamics

Research focusing on synaptic transmission used this compound to analyze glutamate release dynamics in neuronal cultures. The findings revealed that alterations in glutamate signaling pathways could be linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways | Identified role in neurotransmitter synthesis |

| Drug Development | Enhancing anticonvulsant efficacy | Reduced seizure frequency with AED combination |

| Neurochemical Research | Studying glutamate metabolism | Linked glutamate signaling to neurodegenerative diseases |

Mechanism of Action

The mechanism of action of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid involves its role as a stable isotope-labeled compound. It acts as a tracer in various biochemical and chemical processes, allowing researchers to monitor and analyze specific reactions and pathways. The deuterium atoms provide a distinct signal in analytical techniques, facilitating the study of molecular interactions and transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-L-glutamic-2,3,3,4,4-D5 Acid

- Structural Difference : Enantiomer (L-configuration) of the D-form, with identical deuterium labeling positions.

- Applications :

- Serves as an internal standard in UPLC-MS/MS assays for quantifying N-acylglutamates, particularly in enzyme kinetics involving N-acetylglutamate synthase (NAGS) .

- Unlike the D-form, the L-enantiomer is biologically active in human metabolic pathways (e.g., urea cycle), but isotopic labeling reduces its metabolic incorporation .

- Key Data: Property N-Acetyl-D-glutamic-d5 Acid N-Acetyl-L-glutamic-d5 Acid CAS Number 14341-87-8 14341-82-3 Molecular Formula C₇H₆D₅NO₅ C₇H₆D₅NO₅ Biological Activity Inert in human enzymes Substrate for NAGS

D-Glutamic-2,3,3,4,4-D5 Acid

- Structural Difference: Lacks the acetyl group, making it a deuterated free amino acid.

- Applications: Used in NMR and MS studies to investigate glutamate metabolism and isotopic tracing in stressed T cells . Non-acetylated form allows direct analysis of glutamic acid pools in mitochondrial oxidative phosphorylation .

- Key Contrast: The acetyl group in N-Acetyl-D-glutamic-d5 acid enhances stability during MS detection, reducing fragmentation compared to the non-acetylated form .

N-Acetyl-D-glutamic Acid (Non-Deuterated)

- Structural Difference: Non-deuterated counterpart.

- Applications :

- Isotopic Effect: Deuterated versions exhibit ~5 Da mass shift in MS, enabling discrimination from endogenous metabolites .

Comparison with Functionally Similar Deuterated Standards

D-2-Hydroxyglutaric-2,3,3,4,4-D5 Acid

- Structural Difference : A hydroxylated dicarboxylic acid with deuterium labeling in the same positions.

- Applications :

- Key Contrast :

L-Glutamine-2,3,3,4,4-D5

- Structural Difference : Deuterated glutamine with an amide group instead of an acetylated carboxylate.

- Applications :

- Functional Contrast :

Research Findings and Practical Considerations

Biological Activity

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is a deuterated form of N-acetyl-D-glutamic acid that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its metabolic roles and its implications in various biochemical pathways.

This compound is classified as a glutarimide and is notable for its deuterium labeling, which can be advantageous in metabolic studies due to its ability to act as a tracer in biological systems. The presence of deuterium allows researchers to track the compound's metabolism and interactions within biological systems more effectively.

Biological Activities

- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties. This aligns with findings from related compounds that have been shown to modulate neurotransmission and provide neuroprotective effects .

-

Metabolic Pathways : The compound is involved in several metabolic pathways:

- Amino Acid Metabolism : It plays a role in the metabolism of amino acids and their derivatives. Research indicates that alterations in amino acid levels can affect various physiological processes including neurotransmission and energy metabolism .

- Glutamate Signaling : N-Acetyl-D-glutamic acid derivatives are linked to glutamate signaling pathways which are crucial for synaptic plasticity and cognitive functions .

The mechanisms through which this compound exerts its effects include:

- Modulation of Neurotransmitter Levels : Similar compounds have been shown to influence the levels of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid), which are critical for maintaining neuronal excitability and inhibition .

- Influence on Oxidative Stress : The compound may also play a role in reducing oxidative stress by enhancing the synthesis of antioxidants like glutathione .

Case Studies

Data Summary

| Biological Activity | Evidence Level | Key Findings |

|---|---|---|

| Anticonvulsant | Moderate | Potential anticonvulsant properties observed in related compounds |

| Neurotransmitter Modulation | High | Influences levels of glutamate and GABA |

| Oxidative Stress Reduction | Moderate | Enhances antioxidant defenses via glutathione replenishment |

| Metabolic Role | High | Involved in amino acid metabolism and signaling pathways |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid with high isotopic purity?

Synthesis of this deuterated compound requires precise control over deuteration sites (positions 2,3,3,4,4). A common approach involves catalytic exchange reactions using deuterated solvents (e.g., D2O) or enzymatic methods to selectively incorporate deuterium. Post-synthesis, purity must be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98 atom% D, as specified in product standards ). Contamination risks, such as proton back-exchange during purification, necessitate inert atmosphere handling and lyophilization in deuterated buffers .

Q. How can researchers validate the structural integrity of this compound?

Structural validation combines:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (accounting for deuterium substitution).

- 2D-NMR (e.g., ¹H-¹³C HSQC) to map deuterium positions and exclude unintended deuteration.

- Chiral chromatography to ensure retention of the D-configuration, critical for avoiding racemization during synthesis . Comparative analysis with non-deuterated analogs (e.g., N-Acetyl-D-glutamic acid) is essential to isolate isotopic effects .

Advanced Research Questions

Q. What experimental designs are optimal for tracking this compound in metabolic flux analysis?

In metabolic studies, this compound serves as a tracer for glutamine/glutamate pathways. Key steps include:

- Cell culture : Use deuterium-free media to avoid background signal interference.

- LC-MS/MS quantification : Employ multiple reaction monitoring (MRM) targeting deuterium-specific fragment ions (e.g., m/z shifts in glutamine derivatives).

- Isotopomer analysis : Model isotopic enrichment patterns to distinguish de novo synthesis from recycling pathways. Calibration curves with internal standards (e.g., ¹³C-labeled glutamic acid) improve quantification accuracy .

Q. How can researchers resolve discrepancies in deuterium retention data observed in in vivo studies?

Data contradictions may arise from:

- Enzymatic stereoselectivity : Certain dehydrogenases may preferentially metabolize non-deuterated substrates, altering observed enrichment ratios.

- Tissue-specific metabolism : Hepatic vs. neuronal systems may exhibit divergent deuterium retention due to compartmentalized pathways. Mitigation strategies include:

- Parallel experiments with tissue homogenates to isolate enzymatic contributions.

- Time-resolved sampling to capture transient metabolic intermediates before deuterium loss occurs .

Q. What advanced NMR techniques enhance the utility of this compound in protein-ligand interaction studies?

Deuterated analogs reduce signal overlap in protein NMR spectra. Applications include:

- STD-NMR : Saturation transfer difference experiments to map ligand-binding epitopes.

- TROSY : Transverse relaxation-optimized spectroscopy for high-molecular-weight complexes. Note: Partial deuteration at non-critical positions (e.g., non-binding regions) preserves protein stability while maximizing spectral resolution .

Q. Methodological Best Practices

- Storage : Store at -20°C under argon to prevent deuterium exchange with ambient moisture .

- Quality Control : Batch-specific COA (Certificate of Analysis) must be reviewed for isotopic purity and solvent residues .

- Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal due to potential environmental persistence .

Properties

IUPAC Name |

(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-WZERSISLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270612 | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-87-8 | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14341-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.